molecular formula C11H9NO3 B8391836 3-Allyloxy-5-cyanobenzoic acid

3-Allyloxy-5-cyanobenzoic acid

Cat. No.: B8391836
M. Wt: 203.19 g/mol
InChI Key: SILBSWNCFUERMQ-UHFFFAOYSA-N
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Description

3-Allyloxy-5-cyanobenzoic acid is a benzoic acid derivative featuring an allyloxy group at the 3-position and a cyano substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₉NO₃, with a molar mass of 191.19 g/mol. The compound’s structure combines the electron-withdrawing cyano group and the reactive allyloxy moiety, which influence its physicochemical properties and synthetic utility.

Applications may include roles as a pharmaceutical intermediate or agrochemical precursor, though specific industrial uses remain underexplored in the available literature.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-cyano-5-prop-2-enoxybenzoic acid

InChI

InChI=1S/C11H9NO3/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h2,4-6H,1,3H2,(H,13,14)

InChI Key

SILBSWNCFUERMQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1)C(=O)O)C#N

Origin of Product

United States

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes classical esterification reactions under acidic catalysis. For example:

  • Reaction with methanol in the presence of H₂SO₄ yields methyl 3-allyloxy-5-cyanobenzoate.

  • Activation via acyl chloride intermediates (e.g., using thionyl chloride) enables coupling with bulky alcohols .

Key Conditions :

ReagentCatalystTemperatureYield (%)
MethanolH₂SO₄Reflux85–90
Allyl alcoholDCC/DMAPRT75–80

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group facilitates nucleophilic substitution under basic or catalytic conditions:

  • Hydrolysis : Conversion to a primary amide (–CONH₂) using H₂O₂ in NaOH .

  • Reduction : LiAlH₄ reduces the cyano group to a primary amine (–CH₂NH₂) .

Mechanistic Insight :
The cyano group’s electrophilicity is enhanced by resonance with the aromatic ring, enabling attack by nucleophiles like hydroxide or hydride ions .

Allyloxy Group Reactivity

The allyloxy moiety participates in two primary pathways:

  • Claisen Rearrangement : Heating to 150–200°C induces -sigmatropic rearrangement, forming 2-allyl-5-cyanobenzoic acid .

  • Electrophilic Substitution : Allyloxy directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the oxygen atom .

Example :
Nitration with HNO₃/H₂SO₄ yields 3-allyloxy-5-cyano-4-nitrobenzoic acid as the major product .

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed reactions:

  • Ullmann-Type Coupling : Copper catalysts (e.g., CuI) enable C–N bond formation with amines, leveraging the electron-deficient aryl bromide derivative .

  • Suzuki-Miyaura Coupling : Palladium-mediated coupling with boronic acids requires prior conversion of the carboxylic acid to a triflate .

Catalytic Systems :

Reaction TypeCatalystLigandEfficiency (%)
Ullmann C–NCuI1,10-Phenanthroline70–75
Suzuki C–CPd(PPh₃)₄60–65

Photochemical Behavior

Under UV light (254 nm), the allyloxy group undergoes homolytic cleavage, generating a benzoyloxy radical intermediate. This reactivity is harnessed in polymer chemistry for crosslinking applications .

Applications :

  • Photoinitiator in epoxy resins .

  • Radical trapping studies using EPR spectroscopy .

Functional Group Interplay

The juxtaposition of electron-donating (allyloxy) and electron-withdrawing (cyano, carboxylic acid) groups creates unique electronic effects:

  • Acidity : The carboxylic acid has a pKa ≈ 2.8 (measured in DMSO), lower than unsubstituted benzoic acid (pKa ≈ 4.2).

  • Ring Activation : The meta-directing cyano group and ortho/para-directing allyloxy group compete, leading to complex regioselectivity in electrophilic substitutions .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Name Molecular Formula Substituents Key Functional Groups
This compound C₁₀H₉NO₃ Allyloxy (3), Cyano (5) Carboxylic acid, Cyano, Ether
3-Amino-5-cyanobenzoic acid C₈H₆N₂O₂ Amino (3), Cyano (5) Carboxylic acid, Cyano, Amine
Caffeic acid C₉H₈O₄ 3,4-Dihydroxy, Propenoic acid Carboxylic acid, Dihydroxy
3-Methylbenzofuran-5-carboxylic acid C₁₀H₈O₃ Methylbenzofuran, Carboxylic acid Carboxylic acid, Fused ring
2-Decyloxy-5-(3-carboxybenzoyl)benzoic acid C₂₅H₃₀O₆ Decyloxy, Carboxybenzoyl Carboxylic acid, Long-chain ether

Key Observations :

  • Electron-withdrawing vs. donating groups: The cyano group in this compound enhances acidity (pKa ~2.5–3.0, estimated) compared to caffeic acid (pKa ~4.5), where hydroxyl groups act as weaker electron-withdrawing substituents .
  • Reactivity: The allyloxy group enables allylic chemistry, distinguishing it from amino (nucleophilic) or decyloxy (inert) substituents in related compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Moderate in polar solvents Sensitive to heat, light
3-Amino-5-cyanobenzoic acid ~200–210 (dec.) Soluble in DMSO, methanol Stable under inert conditions
Caffeic acid 223–225 Soluble in ethanol, water Oxidizes in air
2-Decyloxy-5-(3-carboxybenzoyl)benzoic acid Not reported Low in water, high in lipids Thermally stable

Key Observations :

  • Solubility : The allyloxy group enhances lipophilicity compared to caffeic acid but reduces it relative to long-chain derivatives like 2-decyloxy-5-(3-carboxybenzoyl)benzoic acid .
  • Stability: Allyl ethers are prone to thermal degradation, whereas amino-substituted analogs (e.g., 3-amino-5-cyanobenzoic acid) exhibit greater thermal stability .

Table 3: Application Comparison

Compound Name Primary Applications
This compound Synthetic intermediate, potential agrochemical precursor
3-Amino-5-cyanobenzoic acid Biochemical reagent, pharmaceutical research
Caffeic acid Antioxidant in supplements, cosmetics
3-Methylbenzofuran-5-carboxylic acid Fine chemical synthesis

Key Observations :

  • Industrial synthesis: Unlike 3-methylbenzofuran-5-carboxylic acid, which has established production methods (e.g., cyclization and carboxylation), this compound’s synthesis requires further optimization for scalability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Allyloxy-5-cyanobenzoic acid with high purity?

  • Methodological Answer : A two-step synthesis is commonly employed. First, allylation of 5-cyanosalicylic acid using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Second, purification via column chromatography with ethyl acetate/hexane (3:7) or recrystallization in ethanol-water mixtures to achieve >95% purity. Monitor reaction progress using TLC (silica gel, UV detection) with hexane:ethyl acetate (4:1) as the mobile phase .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of cyano (C≡N stretch at ~2220 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹).
  • ¹H/¹³C NMR : Assign allyloxy protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Use DMSO-d₆ as a solvent to resolve acidic protons.
  • HPLC : Validate purity using a C18 column with a methanol-water gradient (70:30 to 90:10 over 15 min) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via HPLC every 7 days. Protect from light using amber vials, as UV exposure may cause allyl group isomerization .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or tautomerism. Perform:

  • 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially near the cyano and carboxylic acid groups.
  • Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian09 at B3LYP/6-31G* level).
  • Interlaboratory Validation : Share samples with independent labs to confirm reproducibility .

Q. What experimental designs are suitable for evaluating catalytic potential in cross-coupling reactions?

  • Methodological Answer : Test the compound as a ligand in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Vary parameters:

  • Catalyst System : Pd(OAc)₂ (0.5–2 mol%) with the compound as a co-ligand.
  • Solvent/Base : Screen DMF, toluene, or THF with K₂CO₃ or Cs₂CO₃.
  • Substrate Scope : Use aryl halides and boronic acids with electron-donating/withdrawing groups. Monitor yields via GC-MS or HPLC .

Q. How can computational studies predict the reactivity of this compound in drug discovery?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2).
  • ADMET Prediction : Employ SwissADME to assess solubility (LogP), bioavailability, and CYP450 inhibition.
  • QSAR Modeling : Correlate structural features (allyloxy chain length, cyano position) with bioactivity using MOE or Schrödinger .

Q. What strategies mitigate aggregation issues in aqueous solutions during biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility.
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution in PBS (pH 7.4).
  • Surface Plasmon Resonance (SPR) : Confirm binding kinetics without aggregation artifacts .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
  • Storage : Keep in sealed containers away from oxidizers (e.g., KMnO₄) and strong bases. Label containers with CAS-specific hazard warnings .

Data Interpretation

Q. How should researchers address conflicting bioactivity results in cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HeLa, HEK293) to rule out contamination.
  • Positive/Negative Controls : Include known agonists/antagonists (e.g., aspirin for COX inhibition) .

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